

Spectroscopic Analysis of 5-Ethylbenzofuran-6-ol: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethylbenzofuran-6-ol

Cat. No.: B15206634

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for **5-Ethylbenzofuran-6-ol** is not readily available in public databases. The data presented in this guide is predicted based on established principles of NMR, IR, and mass spectrometry, and analysis of structurally similar compounds.

Predicted Spectroscopic Data

This section details the anticipated spectroscopic characteristics of **5-Ethylbenzofuran-6-ol**. The predictions are derived from standard correlation tables and the analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1.1.1 Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the furan ring protons, the ethyl group, and the hydroxyl proton. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ^1H NMR Data for **5-Ethylbenzofuran-6-ol**

Proton Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
H-a	1.2 - 1.4	Triplet (t)	3H	~7.5	-CH ₃ of ethyl group
H-b	2.6 - 2.8	Quartet (q)	2H	~7.5	-CH ₂ of ethyl group
H-c	~5.0 - 6.0	Singlet (s, broad)	1H	-	Phenolic -OH
H-d	6.7 - 6.9	Doublet (d)	1H	~2.0	Furan ring proton
H-e	7.5 - 7.7	Doublet (d)	1H	~2.0	Furan ring proton
H-f	6.9 - 7.1	Singlet (s)	1H	-	Aromatic proton
H-g	7.2 - 7.4	Singlet (s)	1H	-	Aromatic proton

1.1.2 Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for **5-Ethylbenzofuran-6-ol**

Carbon Label	Predicted Chemical Shift (δ , ppm)	Assignment
C-1	15 - 17	-CH ₃ of ethyl group
C-2	22 - 25	-CH ₂ of ethyl group
C-3	106 - 108	C3 of furan ring
C-4	110 - 112	C7 of benzofuran
C-5	118 - 120	C4 of benzofuran
C-6	125 - 128	C3a of benzofuran
C-7	129 - 132	C5 of benzofuran
C-8	144 - 146	C2 of furan ring
C-9	148 - 150	C7a of benzofuran
C-10	152 - 155	C6 of benzofuran (C-OH)

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The predicted absorption bands for **5-Ethylbenzofuran-6-ol** are listed below.

Table 3: Predicted Characteristic IR Absorptions for **5-Ethylbenzofuran-6-ol**

Wavenumber Range (cm ⁻¹)	Functional Group	Bond Vibration	Expected Intensity
3550 - 3200	Phenol	O-H Stretch	Strong, Broad
3100 - 3000	Aromatic/Furan	C-H Stretch	Medium
2975 - 2850	Alkyl (Ethyl)	C-H Stretch	Medium
1620 - 1580	Aromatic Ring	C=C Stretch	Medium-Strong
1500 - 1450	Aromatic/Furan Ring	C=C Stretch	Medium-Strong
1260 - 1200	Phenol	C-O Stretch	Strong
1100 - 1000	Furan Ring	C-O-C Stretch	Strong

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The molecular weight of **5-Ethylbenzofuran-6-ol** is 162.19 g/mol .

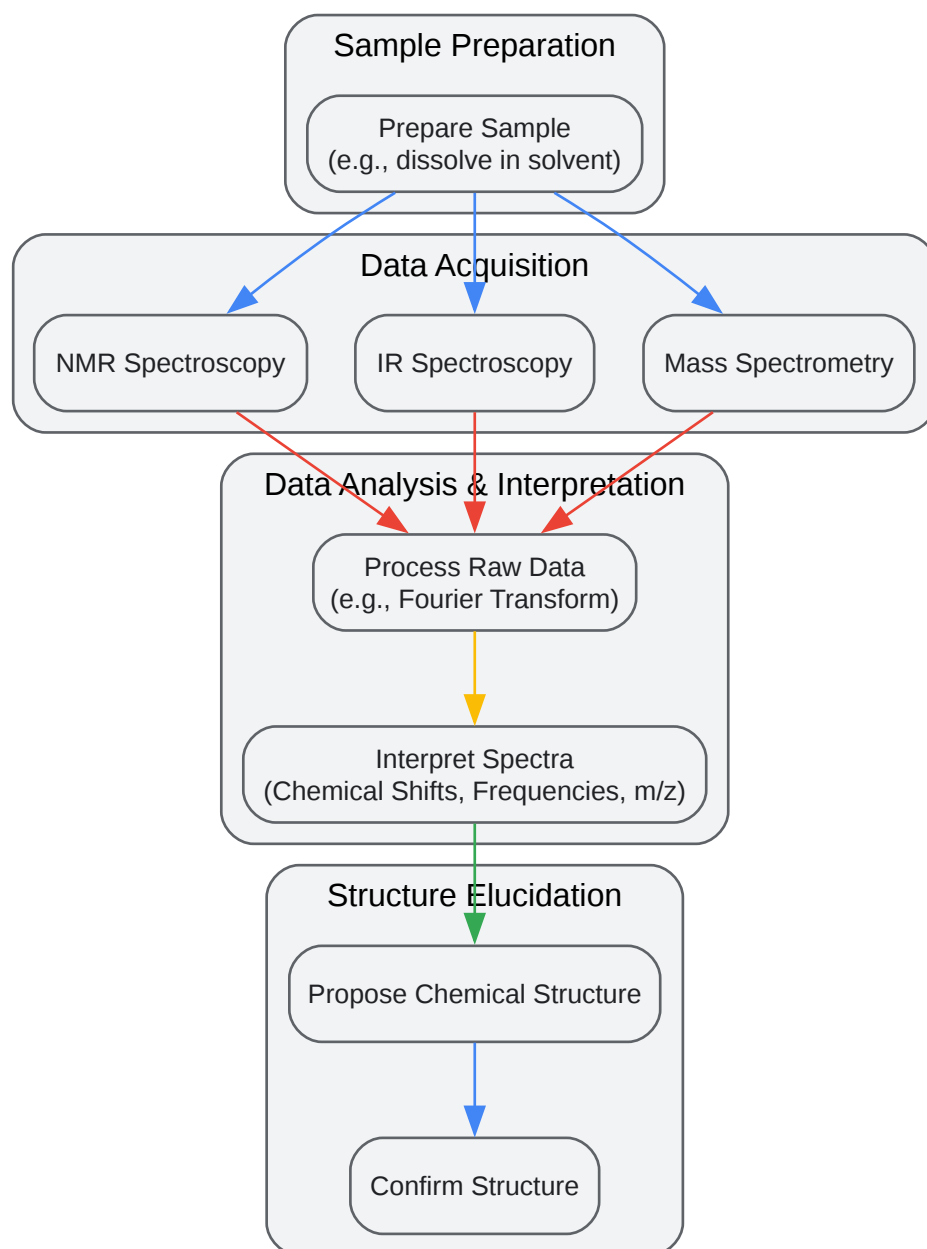
Table 4: Predicted Major Fragments in the EI-Mass Spectrum of **5-Ethylbenzofuran-6-ol**

m/z	Ion Structure	Description
162	[C ₁₀ H ₁₀ O ₂] ⁺	Molecular Ion (M ⁺)
147	[M - CH ₃] ⁺	Loss of a methyl radical from the ethyl group
133	[M - C ₂ H ₅] ⁺	Loss of an ethyl radical (Benzylic cleavage)
105	[C ₇ H ₅ O] ⁺	Loss of C ₂ H ₅ followed by loss of CO

Visualization of Spectroscopic Processes

General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound.

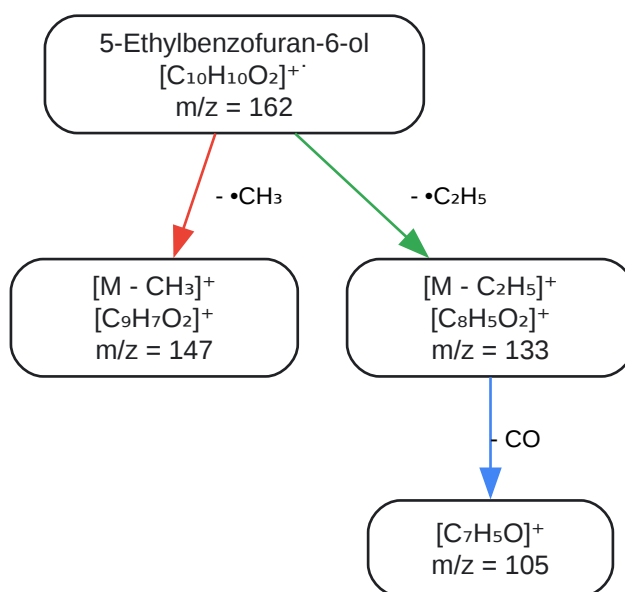


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Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for **5-Ethylbenzofuran-6-ol** under electron ionization conditions.



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